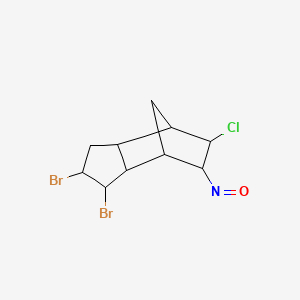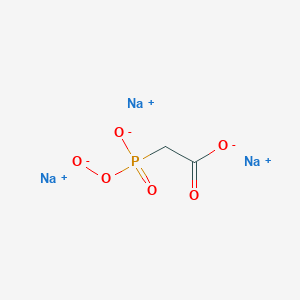
Acetic acid, hydroxyphosphono-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, hydroxyphosphono-, trisodium salt is a chemical compound with the molecular formula
C2H4Na3O6P
. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in water treatment processes, particularly in preventing scale formation and corrosion in cooling water systems .Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxyphosphono-, trisodium salt typically involves the reaction of acetic acid with phosphorous acid and sodium hydroxide. The reaction proceeds as follows:
CH3COOH+H3PO3+3NaOH→C2H4Na3O6P+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in precise stoichiometric ratios and subjected to controlled heating and stirring. The resulting solution is then purified through filtration and evaporation to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, hydroxyphosphono-, trisodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonate compounds.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus trichloride are used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes .
Scientific Research Applications
Acetic acid, hydroxyphosphono-, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry to bind metal ions.
Biology: It serves as a buffer in biochemical assays and experiments.
Medicine: It is investigated for its potential use in drug formulations and as a component in medical diagnostics.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts that can cause scale and corrosion. The molecular targets include calcium, magnesium, and iron ions, which are common contributors to scale formation in water systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in function but with different chemical properties.
Phosphonobutane tricarboxylic acid (PBTC): Used in similar applications but with different efficiency and stability profiles.
Uniqueness
Acetic acid, hydroxyphosphono-, trisodium salt is unique due to its specific combination of phosphonate and carboxylate groups, which provide excellent chelating properties and stability under a wide range of pH conditions. This makes it particularly effective in industrial water treatment applications compared to other chelating agents.
Properties
CAS No. |
78620-07-2 |
|---|---|
Molecular Formula |
C2H2Na3O6P |
Molecular Weight |
221.98 g/mol |
IUPAC Name |
trisodium;2-[oxido(oxidooxy)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.3Na/c3-2(4)1-9(6,7)8-5;;;/h5H,1H2,(H,3,4)(H,6,7);;;/q;3*+1/p-3 |
InChI Key |
PLVJYSAWBBKJQL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])P(=O)([O-])O[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



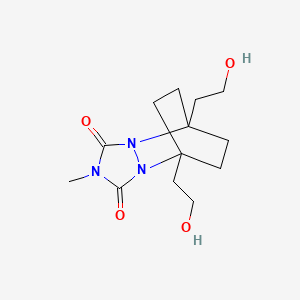
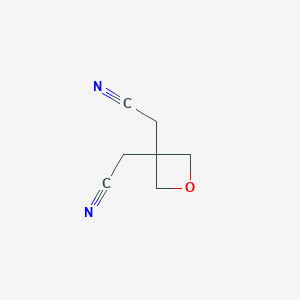
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)

![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
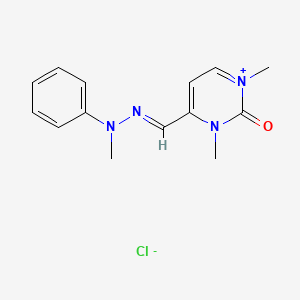
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
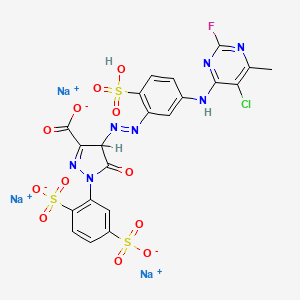

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
